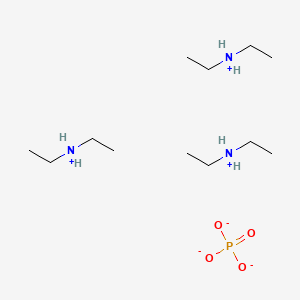
Dilithium fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium fumarate is a chemical compound that consists of two lithium atoms and a fumarate moiety Fumarate is an ester of fumaric acid, which is a dicarboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dilithium fumarate typically involves the reaction of fumaric acid with lithium hydroxide. The reaction proceeds as follows:
C4H4O4+2LiOH→C4H2Li2O4+2H2O
This reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Dilithium fumarate can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form lithium carbonate and other oxidation products.
Reduction: It can be reduced to form lithium fumarate.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Lithium carbonate and other oxidation products.
Reduction: Lithium fumarate.
Substitution: Various substituted fumarate derivatives.
Applications De Recherche Scientifique
Dilithium fumarate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lithium compounds.
Biology: It is studied for its potential biological activities, including its effects on cellular metabolism and signaling pathways.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dilithium fumarate involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in cellular metabolism and signaling. For example, it can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress. This activation leads to the upregulation of antioxidant genes and the reduction of oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl fumarate: A compound with similar chemical structure but different biological activities.
Lithium carbonate: Another lithium compound with different applications and properties.
Lithium fumarate: A related compound with similar chemical properties but different reactivity.
Uniqueness
Dilithium fumarate is unique due to its specific combination of lithium and fumarate moieties, which confer distinct chemical and biological properties. Its ability to modulate oxidative stress pathways and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
24820-18-6 |
|---|---|
Formule moléculaire |
C4H2Li2O4 |
Poids moléculaire |
128.0 g/mol |
Nom IUPAC |
dilithium;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.2Li/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1+;; |
Clé InChI |
PMUKAEUGVCXPDF-SEPHDYHBSA-L |
SMILES isomérique |
[Li+].[Li+].C(=C/C(=O)[O-])\C(=O)[O-] |
SMILES canonique |
[Li+].[Li+].C(=CC(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


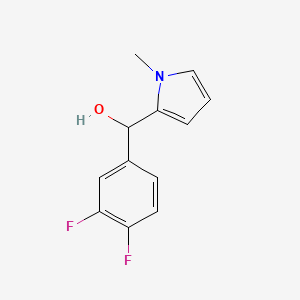
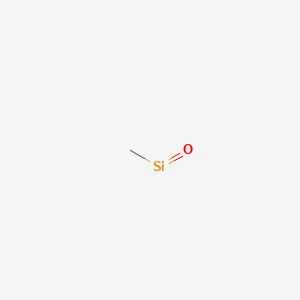
![Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-](/img/structure/B12655320.png)
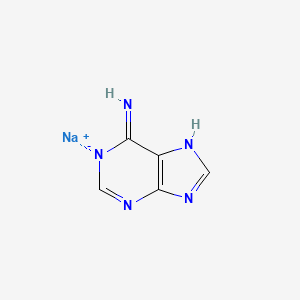
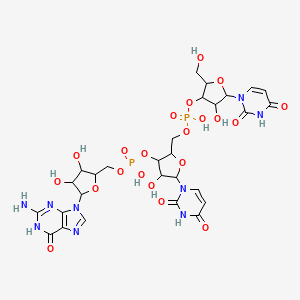
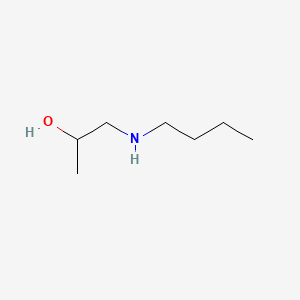
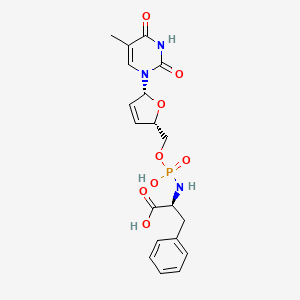

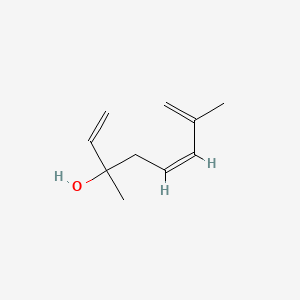

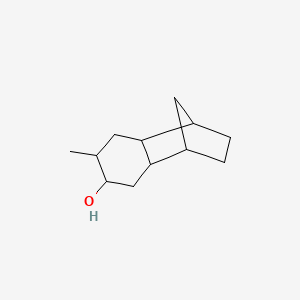

![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
